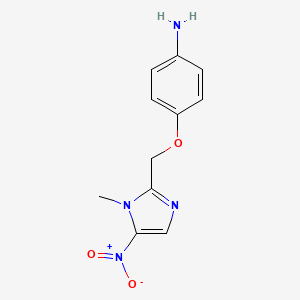
rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. Its unique structure, featuring a cyclohexanol ring and a piperidinyl group, makes it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol typically involves the following steps:
Formation of the cyclohexanol ring: This can be achieved through hydrogenation of a suitable precursor, such as cyclohexanone.
Introduction of the piperidinyl group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the cyclohexanol ring.
Chiral resolution: The final step involves separating the desired enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods may involve large-scale hydrogenation and substitution reactions, followed by efficient chiral resolution processes to obtain the desired enantiomer in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various alcohols or amines using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol:
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Pharmacology: Research may focus on its interactions with various biological targets, such as receptors or enzymes.
Industrial Applications:
Wirkmechanismus
The mechanism of action of rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol: can be compared with other piperidinyl-cyclohexanol derivatives, such as:
Uniqueness
- This compound is unique due to its specific phenyl substitution, which may confer distinct pharmacological properties and synthetic utility compared to its methyl or ethyl analogs.
Eigenschaften
Molekularformel |
C17H25NO |
|---|---|
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
(1R,2S)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16-,17+/m0/s1 |
InChI-Schlüssel |
YSSBJODGIYRAMI-DLBZAZTESA-N |
Isomerische SMILES |
C1CC[C@H]([C@H](C1)N2CCC(CC2)C3=CC=CC=C3)O |
Kanonische SMILES |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


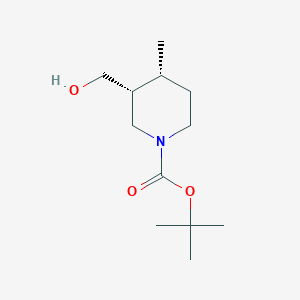
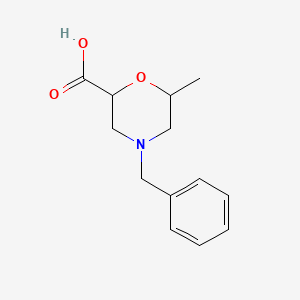

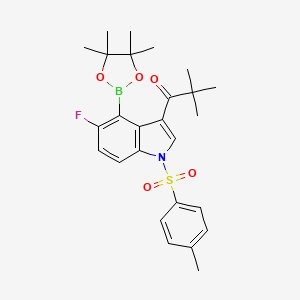

![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(phenylmethyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12948470.png)


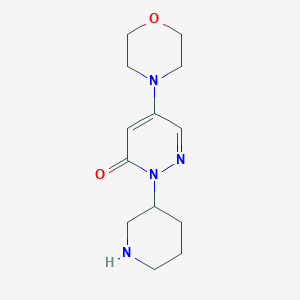
![(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B12948500.png)
![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B12948507.png)

